2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester is a chemical compound with the molecular formula C29H27NO4 and a molecular weight of 453.543 g/mol . This compound belongs to the class of 1,4-dihydropyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This mechanism is similar to that of other 1,4-dihydropyridines used as calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester
- 2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid monoethyl ester
- 4-(4-Methoxy-phenyl)-2,6-dimethyl-pyridine-3,5-dicarboxylic acid diethyl ester
Uniqueness
2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dibenzyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses .
Properties
Molecular Formula |
C29H27NO4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H27NO4/c1-20-25(28(31)33-18-22-12-6-3-7-13-22)27(24-16-10-5-11-17-24)26(21(2)30-20)29(32)34-19-23-14-8-4-9-15-23/h3-17,27,30H,18-19H2,1-2H3 |
InChI Key |
UYRYZSBDOFVCML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.